PPARα/γ Binding Affinity: ABTL-0812 vs. Classical PPAR Agonists
ABTL-0812 binds directly to both PPARα and PPARγ with inhibition constant (Ki) values of 7.1 µM and 4.7 µM, respectively [1]. In contrast, classical PPARγ agonists like rosiglitazone bind with nanomolar affinity (Ki ≈ 2-40 nM for PPARγ LBD) [2], but do not induce TRIB3 expression or the downstream ER stress-autophagy axis. The unique pharmacological consequence of ABTL-0812's micromolar PPAR binding is the selective induction of TRIB3 pseudokinase, a node absent in the signaling cascade of classical PPAR agonists.
| Evidence Dimension | PPAR binding affinity (Ki) |
|---|---|
| Target Compound Data | PPARα Ki = 7.1 µM; PPARγ Ki = 4.7 µM |
| Comparator Or Baseline | Rosiglitazone (PPARγ Ki ≈ 2-40 nM); Pemafibrate (PPARα EC50 = 1 nM) [2] [3] |
| Quantified Difference | ABTL-0812 exhibits ~100-1000 fold lower affinity than classical agonists, yet uniquely couples to TRIB3-ER stress-autophagy axis |
| Conditions | In silico high-throughput screening against ChEMBL15 database; in vitro PPAR transactivation assays [1] |
Why This Matters
The micromolar PPAR binding affinity, while lower than classical agonists, is sufficient to drive a unique TRIB3-mediated anticancer mechanism not achievable with high-affinity metabolic PPAR modulators.
- [1] ProbeChem. ABTL0812 (2-hydroxylinoleic acid) PPAR binding data. ProbeChem Database. Ki=7.1 µM (PPARα), Ki=4.7 µM (PPARγ). View Source
- [2] Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). J Biol Chem. 1995;270(22):12953-6. doi:10.1074/jbc.270.22.12953. View Source
- [3] ProbeChem. Pemafibrate racemate PPARα agonist data. EC50=1 nM. View Source
